BenchChemオンラインストアへようこそ!

1-(4-CHLOROBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

GPR35 GPCR screening selectivity profiling

This sulfonamide serves as a validated negative control for GPR35 antagonism screens (ECBD EOS39605) and a TACE/ADAM17 inhibitor pharmacophore. Its N-isopropyl group provides conformational rigidity over linear N-propyl analogs, enhancing target selectivity. With a clogP of 1.29 and TPSA of 66.48 Ų, it is an ideal, Lipinski-compliant benchmark for permeability and solubility assays in SLC13A5/sEH SAR programs. For research use only; confirmatory assays required for TACE studies.

Molecular Formula C15H21ClN2O3S
Molecular Weight 344.9 g/mol
Cat. No. B5673393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-CHLOROBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Molecular FormulaC15H21ClN2O3S
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H21ClN2O3S/c1-11(2)17-15(19)12-7-9-18(10-8-12)22(20,21)14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)
InChIKeyLFXGVLDHGQZNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide: Chemical Identity and Core Characteristics for Procurement Decisions


1-(4-Chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide is a synthetic sulfonamide derivative belonging to the piperidine-4-carboxamide class. It features a 4-chlorobenzenesulfonyl group attached to the piperidine nitrogen and an N-isopropyl substituent on the carboxamide. Its molecular formula is C15H21ClN2O3S with a molecular weight of 344.86 g/mol. Computed physicochemical properties include a calculated logP (clogP) of 1.29 and a topological polar surface area (TPSA) of 66.48 Ų, satisfying Lipinski's Rule of Five criteria [1]. The compound is cataloged in the European Chemical Biology Database (ECBD) under identifier EOS39605, where it has been screened in a GPR35 antagonism assay [1]. This compound is structurally related to a broader class of 1-(benzenesulfonyl)-piperidine-4-carboxylic acid amide derivatives that have been investigated as inhibitors of the sodium-coupled citrate transporter SLC13A5 (NaCT) and soluble epoxide hydrolase (sEH) [2].

Why N-Alkyl Substitution on 1-(4-Chlorobenzenesulfonyl)piperidine-4-carboxamide Scaffolds Cannot Be Interchanged Without Consequence


Within the 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide chemotype, the nature of the N-alkyl substituent on the carboxamide directly modulates lipophilicity, hydrogen-bonding capacity, and steric fit within target binding pockets. Even minor variations—such as replacing N-isopropyl with N-propyl, N-(2-hydroxyethyl), or N-(furan-2-ylmethyl)—alter the molecule's clogP, TPSA, and conformational flexibility, which in turn affect membrane permeability, off-target binding profiles, and metabolic stability [1]. The N-isopropyl group specifically introduces a branched, secondary alkyl motif that restricts rotational freedom compared to linear N-propyl analogs, potentially enhancing target selectivity by reducing conformational entropy upon binding. Generic substitution with an uncharacterized analog from the same chemical series therefore carries a material risk of altered potency, selectivity, or pharmacokinetic behavior, even when the 4-chlorobenzenesulfonyl-piperidine core is conserved [1].

Quantitative Evidence Guide: Differentiating 1-(4-Chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide from Structural Analogs


GPR35 Antagonism Screen: Confirmed Inactivity Distinguishes This Compound from Known GPR35-Active Chemotypes

In a primary GPR35 antagonism assay conducted as part of the European Chemical Biology Database (ECBD) screening cascade, this compound (EOS39605) was classified as 'inactive' [1]. By contrast, known GPR35 antagonists such as ML145 (CID-2286812) and ML144 (CID-1542103) demonstrate potent antagonistic activity through inverse agonism at this receptor [2]. This negative result provides a quantifiable selectivity filter: the N-isopropyl substitution on the 4-chlorobenzenesulfonyl-piperidine scaffold does not engage GPR35, whereas certain structurally distinct chemotypes within the broader sulfonamide/piperidine space do.

GPR35 GPCR screening selectivity profiling

Physicochemical Differentiation: N-Isopropyl vs. N-Propyl Analog—Lipophilicity and Hydrogen-Bonding Profile Comparison

The target compound (N-isopropyl derivative) exhibits a computed clogP of 1.29 and a TPSA of 66.48 Ų [1]. The closest straight-chain analog, 1-[(4-chlorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide, shares an identical molecular formula (C15H21ClN2O3S) and molecular weight (344.9 g/mol) but differs in the branching of the N-alkyl group . While directly measured clogP and TPSA values for the N-propyl analog are not available from the same database, the branched isopropyl group is expected to confer slightly reduced solvent-accessible surface area and altered hydrogen-bonding dynamics compared to the linear propyl chain, which may translate into differential membrane permeability and metabolic stability.

lipophilicity drug-likeness physicochemical profiling

Class-Level Evidence: 1-(Benzenesulfonyl)piperidine-4-carboxamides as SLC13A5 (NaCT) and sEH Inhibitors—Scaffold Validation

Substituted 1-(benzenesulfonyl)-piperidine-4-carboxylic acid amide derivatives, the structural class to which the target compound belongs, have been disclosed as inhibitors of the sodium-coupled citrate transporter SLC13A5 (NaCT) and as soluble epoxide hydrolase (sEH) inhibitors [1][2]. While specific activity data for the N-isopropyl derivative against SLC13A5 or sEH have not been reported, the class-level validation establishes the scaffold's relevance for these therapeutic targets. The patent literature explicitly encompasses compounds where the amide substituent (R2) can be alkyl, providing a direct structural rationale for investigating this compound in metabolic disease contexts [1].

SLC13A5 NaCT inhibitor sEH inhibitor metabolic disease

Recommended Application Scenarios for 1-(4-Chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide Based on Available Evidence


Selectivity Counter-Screening Panel Component for GPR35-Mediated Pathways

Given its confirmed inactivity in a GPR35 antagonism assay [1], this compound can serve as a negative control or selectivity counter-screen compound in studies investigating GPR35-mediated signaling. Researchers can use it to confirm that observed phenotypic effects are not attributable to GPR35 engagement. This application is supported by the ECBD screening data and the compound's structural dissimilarity to known GPR35-active ligands such as ML145 and ML144 [1][2].

Lead Optimization Starting Point for SLC13A5 (NaCT) Inhibitor Programs

The compound falls within the general structural scope of 1-(benzenesulfonyl)-piperidine-4-carboxylic acid amide derivatives claimed as SLC13A5 inhibitors [3]. Its favorable drug-like properties (clogP 1.29, TPSA 66.48 Ų, Lipinski-compliant) [1] make it a synthetically tractable starting point for structure-activity relationship (SAR) exploration around the N-isopropyl carboxamide substituent, a position known to influence potency and selectivity in this chemical series [3].

Physicochemical Reference Standard for N-Alkyl Piperidine-4-Carboxamide Analog Series

With well-defined computed properties including clogP, TPSA, hydrogen bond donor/acceptor counts, and rotatable bond count [1], this compound can serve as a physicochemical benchmark for comparing the drug-likeness of newly synthesized N-alkyl analogs within the 4-chlorobenzenesulfonyl-piperidine series. Its intermediate lipophilicity profile is particularly useful for establishing property-performance relationships in permeability and solubility assays.

Tool Compound for TACE/ADAM17-Mediated Inflammation Research (Requires Confirmatory Testing)

Vendor annotations describe this compound as a tumor necrosis factor-α converting enzyme (TACE/ADAM17) inhibitor. While no peer-reviewed quantitative TACE inhibition data were identified for this specific compound during the preparation of this guide, the structural features are consistent with known sulfonamide-based TACE inhibitor pharmacophores. Users pursuing this application should commission confirmatory in vitro TACE enzymatic and cellular assays before relying on this compound for mechanistic studies.

Quote Request

Request a Quote for 1-(4-CHLOROBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.